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Compound of Interest

2-Chloro-5-
Compound Name:
(phenylethynyl)pyrimidine

Cat. No.: B8431931

Get Quote

Executive Technical Summary

e |[UPAC Name: 2-Chloro-5-(phenylethynyl)pyrimidine

e Molecular Formula:
¢ Molecular Weight: 214.65 g/mol

¢ Core Pharmacophore: mGIuR5 Negative Allosteric Modulator (NAM) motif; Kinase "Hinge
Binder" precursor.

2-Chloro-5-(phenylethynyl)pyrimidine represents a "privileged structure” in drug discovery. It
combines an electron-deficient heteroaromatic core (pyrimidine) with a rigid, conjugated linker
(alkyne) and a lipophilic tail (phenyl). The C-2 chlorine atom serves as a highly reactive
electrophilic handle, allowing for late-stage diversification via Nucleophilic Aromatic Substitution

(

), while the alkyne spacer provides the necessary geometric constraint to orient the aromatic
rings for
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stacking interactions within receptor binding pockets.

Synthesis & Process Chemistry

The construction of the 2-chloro-5-(phenylethynyl)pyrimidine core relies on the Sonogashira
Cross-Coupling reaction. This palladium-catalyzed cycle couples a terminal alkyne with an aryl
halide.

Optimized Synthetic Protocol

To maximize yield and suppress homocoupling (Glaser coupling) of the phenylacetylene, the
following conditions are recommended:

Substrates: 2-Chloro-5-iodopyrimidine (preferred over bromo- due to faster oxidative
addition) and Phenylacetylene (1.1 equiv).

o Catalyst System:
(2-5 mol%) / Cul (1-3 mol%).
e Base/Solvent: Triethylamine (

) or Diisopropylamine (DIPA) in THF or DMF.

o Temperature: Ambient to

(The 2-Cl position is sensitive to hydrolysis at high temps).

Reaction Mechanism & Workflow

The reaction proceeds through a

catalytic cycle. The key challenge is preserving the C-2 chlorine, which can compete in
oxidative addition if the catalyst is too active or the temperature too high.
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Process Control

Avoid C-2 Cl Insertion:
Keep Temp < 60°C
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Click to download full resolution via product page
Figure 1: Catalytic cycle prioritizing C-5 iodine selectivity over C-2 chlorine.

Spectroscopic Fingerprinting

Accurate identification of this intermediate is crucial before proceeding to derivatization.

Nuclear Magnetic Resonance (NMR) Analysis

The symmetry of the pyrimidine ring (if unsubstituted at C-4/6) simplifies the spectrum.
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Mass Spectrometry (MS)

lonization: ESI+ or APCI.

Molecular lon (

): 214.03 (100%), 216.03 (32%).

Isotope Pattern: The 3:1 ratio of the M and M+2 peaks is the definitive signature of the
monochelated chlorine atom.

Fragmentation: Loss of the Cl radical (

) is common, followed by fragmentation of the alkyne linker.
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Structural & Conformational Analysis

Understanding the 3D geometry is vital for docking studies in drug design.

Planarity and Rigidity

The alkyne linker (

) acts as a "linear rod," enforcing a

angle between the pyrimidine and phenyl rings.

e Conjugation: The

-system extends across the entire molecule. In the solid state (crystal), the phenyl and
pyrimidine rings tend to be coplanar to maximize orbital overlap, though steric bulk from
ortho-substituents (if added later) can induce a twist.

e Binding Mode: This rigid linearity is ideal for penetrating deep, narrow hydrophobic pockets
in GPCRs (e.g., mGIluR5 transmembrane domains).

Electronic Distribution

The pyrimidine ring is significantly electron-deficient (
-deficient).

e C-2 Position: The most electropositive carbon due to the inductive withdrawal of two adjacent
nitrogens and the chlorine. This is the "warhead" for reactivity.

e C-5 Position: Less electron-deficient, serving as a stable anchor for the alkyne.

Reactivity Profile & Derivatization

The utility of 2-chloro-5-(phenylethynyl)pyrimidine lies in its regioselective reactivity.

Nucleophilic Aromatic Substitution ()

The C-2 chlorine is easily displaced by nucleophiles (amines, alkoxides, thiols). This is the
standard route to synthesize mGIuR5 antagonists.
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¢ Mechanism: Addition-Elimination (

).

» Rate: Enhanced by the electron-withdrawing nature of the C-5 phenylethynyl group, which
stabilizes the Meisenheimer complex intermediate.

2-Chloro-5-(phenylethynyl)pyrimidine

Primary Utility Side Reaction

S_NAr (C-2) Alkyne Reduction
Displacement of CI (H2/Pd)
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Cyclization
(e.g., to Fused Systems)

Click to download full resolution via product page

Figure 2: Functionalization pathways. The

pathway is the primary route for library generation.

Experimental Protocol: Displacement

To convert the scaffold into a bioactive amine derivative:

Dissolve 2-chloro-5-(phenylethynyl)pyrimidine in 1,4-Dioxane or DMSO.

Add Primary/Secondary Amine (1.2 - 1.5 equiv).

Add DIPEA (2.0 equiv) to scavenge HCI.

Heat to

. Note: Microwave irradiation significantly accelerates this step (10-20 min).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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